![molecular formula C18H17NO3 B151948 (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 886510-13-0](/img/structure/B151948.png)
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
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Overview
Description
“(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate” is a chemical compound . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the conversion of xanthone derivatives to alcohols, followed by the introduction of the Fmoc amine . This results in the title reagent with alkanoic acids of different chain lengths attached to the 3-hydroxy position .Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate” is complex. Its IUPAC name is 9H-fluoren-9-ylmethyl 3-hydroxy-1-azetidinecarboxylate . The InChI code for this compound is 1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics . It has also been used in the condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate”, also known as “1-FMOC-3-HYDROXYAZETIDINE”:
Peptide Synthesis
This compound is used as a coupling agent in peptide synthesis. The Fmoc group serves as a temporary protection for amino groups during the synthesis process, allowing for the selective formation of peptide bonds .
Capillary Electrophoresis
In capillary electrophoresis, it acts as a reagent in the precolumn derivatization of amines, which is essential for high-performance liquid chromatography (HPLC) and fluorescent detection .
HPLC Analysis
It is utilized for derivatizing amino acids for HPLC analysis. This process is crucial for separating and analyzing compounds based on their interactions with the chromatography medium .
Antibacterial Peptidomimetics
The compound has been used in the synthesis of Fmoc-triazine amino acids, which are applied in creating short antibacterial peptidomimetics. These are compounds that mimic peptides with antibacterial properties .
Photochemical Synthesis
There is research into the photochemical flow synthesis of 3-hydroxyazetidines, which includes compounds like 1-FMOC-3-HYDROXYAZETIDINE. This method involves using light to promote chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine
Biochemical Pathways
As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acids. More research is needed to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects on protein structure or function. More detailed studies are needed to fully understand these effects.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMQXJRXHCWDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650147 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
CAS RN |
886510-13-0 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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